3-Methyluridine

CAS No.: 2140-69-4

Cat. No.: VC3694705

Molecular Formula: C10H14N2O6

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2140-69-4 |

|---|---|

| Molecular Formula | C10H14N2O6 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 |

| Standard InChI Key | UTQUILVPBZEHTK-UHFFFAOYSA-N |

| Isomeric SMILES | CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

| SMILES | CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |

| Canonical SMILES | CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |

Introduction

Chemical Structure and Properties

Molecular Identity

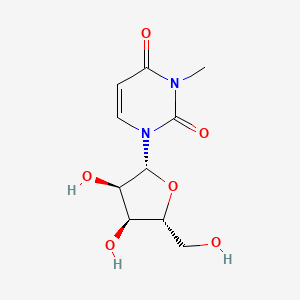

3-Methyluridine is a modified nucleoside with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol . Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione . The compound is registered with multiple identification numbers, including CAS numbers 6038-59-1 and 2140-69-4 .

Structural Characteristics

The structure of 3-Methyluridine consists of a pyrimidine nucleobase (modified uracil) with a methyl group at the N3 position, connected to a ribose sugar. This methylation at N3 position distinguishes it from standard uridine and significantly affects its hydrogen bonding capabilities . The ribose sugar component typically adopts a C2'-endo conformation in its natural state, as confirmed by X-ray crystallography data .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its biological behavior:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.23 g/mol | |

| LogP | -2.8415 | |

| TPSA (Topological Polar Surface Area) | 113.92 | |

| Hydrogen Bond Acceptors (HBA1) | 6 | |

| Hydrogen Bond Acceptors (HBA2) | 8 | |

| Hydrogen Bond Donors (HBD) | 3 |

The negative logP value (-2.8415) indicates high water solubility, which is consistent with its presence in biological fluids and its role in cellular processes .

Biological Occurrence and Significance

Distribution in RNA Types

3-Methyluridine has been detected as a natural modification in various ribosomal RNA types across the three domains of life:

This wide distribution suggests evolutionary conservation and functional importance of this modification across diverse organisms .

Metabolic Fate

3-Methyluridine is formed post-transcriptionally in RNA through the action of specific RNA-methyltransferases and RNA-synthetases that modify normal nucleosides . An important aspect of its metabolism is that modified nucleosides like 3-Methyluridine cannot be recycled for RNA synthesis due to the lack of specific phosphorylases that can process them . As a result, these modified nucleosides are excreted quantitatively in urine, making them potential biomarkers for cellular RNA turnover .

Biochemical Mechanisms

Enzymatic Formation

The biosynthesis of 3-Methyluridine involves specific enzymes that catalyze the methylation of uridine at the N3 position. Several enzymes have been identified:

These enzymes are part of the RNA modification machinery that fine-tunes RNA structure and function through specific chemical alterations .

Structural Conformations and Effects

Detection and Analysis

Analytical Methods

3-Methyluridine has been identified and analyzed using various analytical techniques:

These complementary techniques have enabled researchers to comprehensively characterize the compound's presence in biological samples and understand its structural properties .

Presence in Human Biological Fluids

Research Developments and Applications

Synthesis and Modification Strategies

Recent research has focused on the synthesis and structural analysis of 3-Methyluridine and its derivatives, particularly 2'-alkoxy/fluoro-N3-methyluridine modifications . These dual modifications (base and sugar) have been rationally designed for potential applications in oligonucleotide therapeutics, aiming to overcome off-target effects and impart nuclease resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume